N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 7-ethoxy-1-benzofuran moiety at position 5 and a 2-(methylsulfanyl)benzamide group at position 2. The ethoxy group on the benzofuran ring enhances hydrophobicity, while the methylsulfanyl substituent may influence enzyme binding through sulfur-mediated interactions.
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-3-25-14-9-6-7-12-11-15(26-17(12)14)19-22-23-20(27-19)21-18(24)13-8-4-5-10-16(13)28-2/h4-11H,3H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOIJRNALSYQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Benzofuran and Oxadiazole Rings: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the Benzamide Moiety: This final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural motifs similar to N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide exhibit significant anticancer properties. The compound's structural features suggest it could interact with various cellular pathways involved in cancer progression.
Study 1: Anticancer Effects on Cell Lines
A study evaluated the cytotoxic effects of this compound against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values yet to be determined for specific cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | TBD |
| A549 | TBD |
| PC3 | TBD |
Study 2: Chalcone Derivatives and Apoptosis
Research on related chalcone derivatives demonstrated that they could induce apoptosis through mitochondrial membrane potential disruption and caspase activation. This suggests that this compound may share similar apoptotic pathways, enhancing its potential as an anticancer agent .
Summary of Findings
The applications of this compound highlight its potential as a therapeutic agent in oncology. Its ability to inhibit key enzymes involved in cancer progression and induce apoptosis positions it as a promising candidate for further research and development.
Mechanism of Action
The mechanism by which N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and analogues from the evidence:
Key Findings and Differences
- Substituent Effects on Bioactivity: LMM5 and LMM11: The 4-methoxyphenyl (LMM5) and furan-2-yl (LMM11) groups at position 5 of the oxadiazole ring contribute to antifungal activity via thioredoxin reductase (TrxR) inhibition . The target compound’s 7-ethoxybenzofuran group may offer enhanced π-π stacking or hydrophobic interactions compared to LMM5/LMM11. Methylsulfanyl vs. However, derivative 6a’s ethylthio group is linked to cytotoxic effects via carbonic anhydrase II inhibition, suggesting substituent-dependent target specificity.
Pharmacokinetic Properties :
- Lipinski’s Rule Compliance : Compound 3 (log P <5) complies with drug-likeness criteria, whereas the target compound’s ethoxy and benzofuran groups may increase log P slightly but retain compliance. In contrast, compound 4 (log P >5) fails due to its trichloroethyl group, highlighting the importance of substituent choice in bioavailability.
Enzyme Inhibition Mechanisms :
- LMM5/LMM11 and derivative 6a demonstrate that sulfonamide/sulfamoyl groups enhance binding to enzymes like TrxR and hCA II. The target compound’s methylsulfanyl group may similarly engage in hydrophobic or hydrogen-bonding interactions, though its benzofuran core could direct selectivity toward distinct targets.
Biological Activity
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H10N2O4S
- Molar Mass : 246.22 g/mol
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through condensation reactions involving appropriate precursors. The benzofuran moiety contributes to its biological activity by enhancing lipophilicity and receptor binding.
Antimicrobial Activity
Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Case Study: Antibacterial Activity
- A study reported that certain oxadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Neisseria gonorrhoeae, a significant pathogen due to rising antibiotic resistance .
- Another derivative exhibited effective larvicidal activity against mosquito larvae, highlighting its potential in vector control .
- Fungicidal Activity
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety interacts with specific enzymes or receptors involved in microbial metabolism or cell wall synthesis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications on the benzene ring and oxadiazole group significantly influence the biological activity of these compounds. For instance:
- Substituents that reduce steric hindrance can enhance binding affinity to target receptors.
- The presence of electron-withdrawing groups tends to increase antibacterial potency .
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic methodologies for preparing N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide?
The synthesis typically involves cyclocondensation of hydrazide derivatives with benzofuran-based precursors. For example, hydrazine hydrate is commonly used to form the 1,3,4-oxadiazole core under reflux conditions in absolute ethanol, monitored via TLC (chloroform:methanol, 7:3) . Intermediate purification via ice-water precipitation is critical to isolate the oxadiazole derivative .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions on the benzofuran and oxadiazole rings. Mass spectrometry (MS) confirms molecular ion peaks, while FT-IR identifies functional groups like sulfanyl (-SMe) and ethoxy (-OEt) . High-performance liquid chromatography (HPLC) or elemental analysis ensures ≥95% purity .
Q. How can researchers optimize reaction yields during the synthesis of 1,3,4-oxadiazole derivatives?
Yield optimization relies on solvent choice (e.g., ethanol for reflux), stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate), and reaction duration (4–6 hours). Catalyst screening (e.g., acidic or basic conditions) and temperature control (60–80°C) further enhance efficiency .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition assays may arise from variations in bacterial strains, assay protocols, or compound purity. Standardizing protocols (e.g., CLSI guidelines) and conducting dose-response curves (IC₅₀/EC₅₀) with internal controls (e.g., ciprofloxacin) improve reproducibility .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should systematically modify substituents (e.g., ethoxy vs. methoxy on benzofuran, methylsulfanyl vs. sulfonamide on benzamide) and evaluate changes in bioactivity. Computational docking (e.g., AutoDock Vina) against target enzymes (e.g., bacterial topoisomerase II) provides mechanistic insights .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?
Scaling requires transitioning from batch to flow chemistry, optimizing solvent volumes, and implementing in-line purification (e.g., flash chromatography). Pilot-scale reactions must monitor byproduct formation via LC-MS and adjust stoichiometry to prevent dimerization or oxidation .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd), while X-ray crystallography reveals structural interactions with the enzyme active site .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
